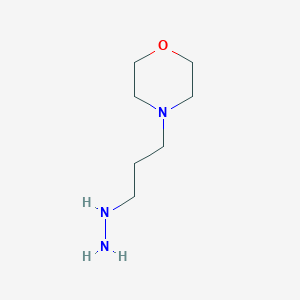

4-(3-Hydrazinylpropyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c8-9-2-1-3-10-4-6-11-7-5-10/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKHDUBCKJZLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499958 | |

| Record name | 4-(3-Hydrazinylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-74-5 | |

| Record name | 4-(3-Hydrazinylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Morpholine Moiety: a Privileged Scaffold in Organic Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern organic and medicinal chemistry. ontosight.aiwikipedia.org Its prevalence is not arbitrary; the morpholine scaffold imparts a range of advantageous physicochemical, biological, and metabolic properties to molecules. nih.gov This has led to its classification as a "privileged structure" in drug design. nih.gov

The significance of morpholine-containing compounds stems from several key attributes:

Physicochemical Properties: The presence of the ether oxygen and the amine nitrogen in the morpholine ring influences its polarity and basicity. wikipedia.orglifechemicals.com The ether oxygen atom withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine. wikipedia.org This modulation of basicity, along with its ability to enhance aqueous solubility, makes the morpholine moiety a valuable component for improving the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net

Synthetic Accessibility: The morpholine ring is a readily accessible synthetic building block that can be easily introduced into molecules as an amine reagent or constructed through various established synthetic methodologies. nih.govorganic-chemistry.org

Biological Activity: The morpholine scaffold is a key component in a wide array of approved and experimental drugs, demonstrating its ability to interact favorably with biological targets. nih.govresearchgate.net It is found in pharmaceuticals across various therapeutic areas, including antibiotics like Linezolid and anticancer agents such as Gefitinib. wikipedia.orgresearchgate.net Its derivatives have also been explored for applications in agriculture as fungicides and herbicides. e3s-conferences.orgnih.gov

The structural and electronic properties of the morpholine ring make it a versatile tool for chemists to fine-tune the characteristics of larger, more complex molecules. e3s-conferences.org

The Hydrazinyl Moiety: a Hub of Reactive Potential

Hydrazine (B178648) and its organic derivatives, characterized by the presence of a nitrogen-nitrogen single bond in the hydrazinyl group, are recognized for their high reactivity and utility as functional groups in synthesis. This reactivity is largely attributed to the nucleophilic nature of the nitrogen atoms.

The hydrazinyl moiety is a key player in a variety of chemical transformations, including:

Formation of Hydrazones: Hydrazines readily react with aldehydes and ketones to form hydrazones, a reaction fundamental to both synthesis and biochemical assays.

Synthesis of Heterocycles: The hydrazinyl group is a crucial precursor for the construction of numerous nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and other functional materials.

Nucleophilic Substitution and Addition: The nitrogen atoms of the hydrazinyl group can act as potent nucleophiles, participating in a range of substitution and addition reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The utility of the hydrazinyl group is further enhanced by its role as a reactive intermediate, which can be transformed into various other functional groups. smolecule.com This versatility makes hydrazine derivatives valuable reagents and building blocks in the synthesis of complex organic molecules. smolecule.com

4 3 Hydrazinylpropyl Morpholine: a Bifunctional Building Block in Research

Established Synthetic Routes for this compound and Related Derivatives

The creation of this compound can be approached through multi-step sequences that first build a functionalized propyl-morpholine precursor, which is then converted to the target hydrazine derivative.

Laboratory-Scale Synthesis Approaches

On a laboratory scale, the synthesis is typically a stepwise process involving the formation of a key precursor amine or haloalkane, followed by conversion to the hydrazine and subsequent salt formation.

A common and direct precursor for this compound is 4-(3-chloropropyl)morpholine (B193441). This intermediate can be synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting morpholine with 1-bromo-3-chloropropane (B140262). In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the more reactive bromide ion from the propane (B168953) chain to form the C-N bond. The reaction is often carried out in a solvent such as toluene (B28343) under reflux conditions. Following the reaction, the mixture is filtered to remove any precipitated salts, and the final product is isolated by distillation chemicalbook.comnih.gov.

Another important precursor is 4-(3-aminopropyl)morpholine (APM). The synthesis of APM is a two-step process starting with the aza-Michael addition of morpholine to acrylonitrile (B1666552) nih.gov. This reaction creates 3-morpholinopropionitrile. The subsequent step involves the catalytic hydrogenation of the nitrile group to a primary amine. This reduction is typically performed under pressure (1.0 to 6.0 MPa) and at elevated temperatures (80 to 200 °C) using catalysts like Raney nickel or Raney cobalt google.comgoogle.com. The reaction can be carried out in various solvents, including aqueous ammonia (B1221849) or alcohols like methanol (B129727) and ethanol (B145695) google.com. The final pure APM is obtained by rectification google.comgoogle.com.

The direct conversion of the chloro-precursor, 4-(3-chloropropyl)morpholine, to the target compound is achieved by reaction with hydrazine hydrate (B1144303). This nucleophilic substitution, analogous to the synthesis of other hydrazide derivatives, involves the displacement of the chloride by the hydrazine nucleophile researchgate.net.

Due to the presence of two basic nitrogen centers—the morpholine nitrogen and the hydrazine moiety—this compound can form a stable dihydrochloride (B599025) salt. The formation of such salts is a standard method for the purification, stabilization, and handling of hydrazine compounds thieme-connect.de.

The general procedure involves treating the free base with an excess of hydrochloric acid atomistry.com. For instance, hydrazine dihydrochloride (N₂H₄·2HCl) is prepared by reacting hydrazine hydrate with concentrated hydrochloric acid, often in a stepwise manner and with cooling to control the exothermic reaction and promote crystallization google.com. An excess of HCl is used to depress the solubility of the dihydrochloride salt, leading to its precipitation google.com. The resulting solid can then be filtered, washed with a solvent like methanol to remove impurities, and dried google.com. This established methodology for preparing hydrazine dihydrochloride serves as a direct template for the synthesis of this compound dihydrochloride.

Industrial Synthesis Considerations for Parent Morpholine and Analogs

The industrial production of the parent morpholine ring is a critical aspect, as morpholine is the fundamental starting material for a vast array of derivatives, including this compound.

The most prevalent industrial method for synthesizing morpholine is the reaction of diethylene glycol with ammonia in the presence of hydrogen and a hydrogenation catalyst nih.govchemceed.com. This process is typically carried out at high temperatures, ranging from 150°C to 400°C, and under significant pressure, from 3 to 40 MPa (30 to 400 atmospheres) nih.gov. The hydrogen is essential for maintaining the activity of the catalyst over time epo.orggoogleapis.com.

A variety of metal-based catalysts are effective for this transformation. These include nickel, copper, cobalt, and chromium, often used in combination as mixed metal oxides epo.orggoogle.com. After the reaction, excess ammonia is removed, and the crude morpholine is purified by fractional distillation nih.gov. This method has largely superseded older techniques, such as the dehydration of diethanolamine (B148213) with sulfuric acid, due to its efficiency chemceed.com.

Table 1: Industrial Catalytic Hydrogenation Conditions for Morpholine Synthesis

| Parameter | Range | Catalysts | Source(s) |

|---|---|---|---|

| Temperature | 150 - 400 °C | Ni-Cu-Cr-Ti, Raney Nickel, Copper Chromite, Ruthenium | nih.govepo.orggoogle.com |

| Pressure | 3 - 40 MPa (30 - 400 atm) | Ni-Cu-Cr-Ti, Raney Nickel, Copper Chromite, Ruthenium | nih.govepo.orggoogle.com |

| Reactants | Diethylene Glycol, Ammonia, Hydrogen | N/A | nih.govchemceed.com |

Modern synthetic chemistry is increasingly adopting continuous-flow technology to improve the safety, efficiency, and scalability of chemical processes. The synthesis of morpholine analogs and other nitrogen heterocycles is well-suited to this approach acs.orgnih.gov. Continuous-flow systems, where reagents are pumped through a series of tubes and reactors, offer superior control over reaction parameters like temperature and mixing compared to traditional batch methods amanote.com.

For the synthesis of N-substituted morpholines, a continuous-flow setup can be designed to perform multi-step sequences. For example, the synthesis of intermediates like benzyl (B1604629) chloride from benzyl alcohol and its subsequent reaction with a nucleophile like morpholine or piperazine (B1678402) has been successfully demonstrated in a continuous-flow process, delivering high yields in significantly reduced reaction times tue.nl. This technology minimizes the risks associated with handling hazardous intermediates and allows for processes to be run under superheated conditions safely, which can dramatically accelerate reaction rates acs.orgtue.nl. The modular nature of flow chemistry allows for the "telescoping" of reactions, where the output of one reactor is fed directly into the next, streamlining the production of complex molecules from simple starting materials acs.org.

Reactivity of the Hydrazinyl Moiety in Organic Reactions

The hydrazinyl group (-NHNH2) in this compound is a versatile functional group that readily participates in a variety of organic reactions. Its nucleophilic nature allows for condensation and cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds with potential biological activities.

The primary amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. ajchem-b.comnih.govresearchgate.netrsc.org These reactions are fundamental in organic synthesis and are often the first step in the construction of more complex molecules. ajchem-b.com

Hydrazones are formed through the reaction of a hydrazine derivative with a carbonyl compound, typically an aldehyde or ketone. nih.govresearchgate.netrsc.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Similarly, Schiff bases are formed from the condensation of a primary amine with an aldehyde or ketone. ajchem-b.com In the context of this compound, the terminal -NH2 group of the hydrazinyl moiety is the reactive site for these condensation reactions.

The synthesis of hydrazone-Schiff bases can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.govrsc.org For instance, the condensation of 4-aminobenzhydrazide with dihydroxybenzaldehydes has been shown to yield hydrazone-Schiff bases. nih.govresearchgate.net These methods can often be optimized for efficiency and yield. nih.gov

Table 1: Examples of Hydrazone and Schiff Base Formation

| Starting Hydrazine Derivative | Carbonyl Compound | Product Type | Reference(s) |

|---|---|---|---|

| 4-Aminobenzhydrazide | 2,3-Dihydroxybenzaldehyde | Hydrazone-Schiff base | nih.govresearchgate.net |

| 4-Aminobenzhydrazide | 2,4-Dihydroxybenzaldehyde | Hydrazone-Schiff base | nih.govresearchgate.net |

| Hydrazides | Aldehydes | Hydrazones | nih.govrsc.org |

| Primary Amines | Aldehydes/Ketones | Schiff bases | ajchem-b.com |

| 2-Hydroxyacetophenone | Chiral Diamines | Schiff base ligands | mdpi.com |

The hydrazinyl group of this compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic systems. Through cyclization reactions, this moiety can be incorporated into five- and six-membered rings, leading to compounds with diverse chemical and biological properties.

Pyrazolines, also known as dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. sci-hub.seresearchgate.net The 2-pyrazoline (B94618) core is particularly well-studied due to its prevalence in bioactive molecules. sci-hub.seresearchgate.net A common and versatile method for the synthesis of 2-pyrazolines involves the reaction of hydrazine derivatives with α,β-unsaturated enones. sci-hub.seresearchgate.netiscience.in

The reaction proceeds via a Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration. The use of various catalysts can enhance the efficiency, yield, and even enantioselectivity of this reaction. sci-hub.seresearchgate.net Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, have also been applied to pyrazoline synthesis. sci-hub.seresearchgate.net

For example, the cyclization of chalcones with hydrazine hydrate in the presence of formic acid is a well-established method for producing pyrazoline derivatives. iscience.in The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). iscience.in

Table 2: Methods for Pyrazoline Synthesis

| Reactants | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|

| Chalcone, Hydrazine Hydrate | Formic acid, reflux | Pyrazoline derivative | iscience.in |

| Hydrazine derivatives, α,β-Unsaturated enones | Various catalysts | 2-Pyrazoline | sci-hub.seresearchgate.net |

| Chalcones, Hydrazine Hydrate | Acetic acid, ethanol, reflux | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |

| 4´-(Methylsulfonyl)acetophenone, Aromatic aldehydes, Hydrazine monohydrate | Alkaline medium, then acetic acid, reflux | Pyrazoline derivatives | jrespharm.com |

The 1,2,4-triazole (B32235) is a five-membered heterocyclic ring containing three nitrogen atoms, which is a prominent structural motif in many pharmacologically active compounds. scispace.comisres.org Several synthetic routes to 1,2,4-triazoles utilize hydrazine derivatives as key starting materials.

One common method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Another approach, the Einhorn–Brunner reaction, involves the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com More modern methods include copper-catalyzed one-pot syntheses from amides and nitriles, and metal-free oxidative cyclization of trifluoroacetimidohydrazides. isres.orgnih.govfrontiersin.org

The synthesis of 1,2,4-triazole derivatives can also be achieved by reacting hydrazide derivatives with compounds like carbon disulfide and substituted benzaldehydes in the presence of an acid catalyst. scispace.com

Table 3: Synthetic Routes to 1,2,4-Triazoles

| Starting Materials | Reaction Type/Conditions | Product | Reference(s) |

|---|---|---|---|

| Amide, Acyl hydrazide | Pellizzari Reaction (heating) | 1,2,4-Triazole derivative | scispace.com |

| Hydrazine, Diacylamine | Einhorn–Brunner Reaction (weak acid) | 1,2,4-Triazole derivative | scispace.com |

| Amide, Nitrile | Copper-catalyzed one-pot reaction | 3,5-Disubstituted-1,2,4-triazole | nih.govfrontiersin.org |

| Trifluoroacetimidohydrazides | I2-mediated oxidative cyclization | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

| Hydrazide derivative, Carbon disulfide, Substituted benzaldehyde | Acid catalyst, reflux | 4H-1,2,4-triazole derivative | scispace.com |

Thiosemicarbazides and semicarbazides are important intermediates in organic synthesis and are known for their biological activities. ajchem-b.comresearchgate.net These compounds can be readily prepared from hydrazine derivatives.

The synthesis of thiosemicarbazides often involves the reaction of a hydrazine derivative with an isothiocyanate. researchgate.netnih.gov For instance, reacting a hydrazide with a corresponding isothiocyanate in a solvent like anhydrous ethanol under reflux leads to the formation of the target thiosemicarbazide (B42300). nih.gov Similarly, semicarbazide (B1199961) derivatives can be prepared by the condensation of hydrazides with isocyanates. researchgate.net

These thiosemicarbazide and semicarbazide derivatives can then serve as precursors for the synthesis of other heterocyclic compounds, such as thiadiazoles and oxadiazoles, through cyclization reactions. researchgate.net

Table 4: Synthesis of Thiosemicarbazide and Semicarbazide Derivatives

| Hydrazine Derivative | Reagent | Product | Reference(s) |

|---|---|---|---|

| Hydrazide | Isothiocyanate | Thiosemicarbazide derivative | researchgate.netnih.gov |

| Hydrazide | Isocyanate | Semicarbazide derivative | researchgate.net |

| Hydrazine derivative | Ammonium (B1175870) thiocyanate (B1210189) | Thiosemicarbazide derivative | researchgate.net |

| 4-Aminobenzohydrazide | Phenyl isothiocyanates/isocyanates | Thiosemicarbazide/Semicarbazide derivatives | researchgate.net |

Derivatization Pathways for Functionalization

The primary site for the functionalization of this compound is its terminal hydrazinyl moiety (-NHNH₂). The presence of the primary amine (-NH₂) in this group allows for a range of derivatization reactions, transforming the molecule into various functional structures.

Key derivatization pathways include:

Hydrazone Formation: The terminal amine of the hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This classic reaction is a cornerstone for creating new C-N double bonds and linking the morpholine scaffold to other molecular fragments.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of corresponding hydrazides. This pathway introduces a carbonyl group adjacent to the nitrogen atoms, creating an amide-like linkage that can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Heterocyclic Ring Synthesis: The hydrazinyl group serves as a powerful building block for constructing various nitrogen-containing heterocycles. For instance, morpholine acetohydrazide, a related structure, can be reacted with ammonium thiocyanate to form a semithiocarbazide, which is then cyclized to produce a 1,2,4-triazole-3-thiol derivative. researchgate.net This demonstrates a pathway from a simple hydrazine to a more complex and functionally rich heterocyclic system. researchgate.net Further reactions, such as Mannich-type condensations, can be performed on the resulting triazole to introduce additional diversity. researchgate.net

The following table outlines representative transformations starting from a morpholine hydrazide, illustrating the potential for creating diverse molecular architectures.

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| Morpholin-N-ethyl acetohydrazide | Ammonium thiocyanate, HCl | Semithiocarbazide | Intermediate for heterocycle synthesis. researchgate.net |

| Morpholin-N-aceto semithiocarbazide | NaOH, then HCl | 1,2,4-Triazole-3-thiol derivative | Formation of a stable heterocyclic ring. researchgate.net |

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | Formaldehyde, Secondary Amine (e.g., Diphenylamine) | Mannich Base | Adds further functional and steric diversity. researchgate.net |

Reactivity of the Morpholine Ring in Chemical Transformations

While the hydrazinyl group is often the primary focus for derivatization, the morpholine ring itself possesses distinct reactivity centered on its tertiary nitrogen and influenced by the ether oxygen.

The nitrogen atom within the morpholine ring is a tertiary amine, making it a nucleophilic and basic center. This allows it to participate in several key chemical transformations:

Quaternary Ammonium Salt Formation: As a tertiary amine, the morpholine nitrogen can react with electrophiles, such as alkyl halides or activated heterocyclic systems, to form quaternary ammonium salts. This reaction introduces a permanent positive charge and attaches a new substituent directly to the ring nitrogen.

N-Oxidation: The lone pair of electrons on the tertiary nitrogen can be oxidized to form a morpholine N-oxide. These N-oxides can sometimes undergo further reactions, such as thermal rearrangement. researchgate.net

Dimerization and Tetrazine Formation: Under specific oxidative conditions, the morpholine ring has been shown to react and form a dimeric cyclic tetrazine. acs.orgacs.org This transformation proceeds through a proposed isodiazene intermediate, highlighting a more complex reactivity pattern beyond simple acid-base or nucleophilic reactions. acs.orgacs.org

Ring-Opening Reactions: While the morpholine ring is generally stable, under certain conditions, such as in the presence of difluorocarbene, it can undergo ring-opening functionalizations. nih.gov These reactions typically proceed via the formation of an ammonium ylide intermediate at the tertiary nitrogen, followed by cleavage of an adjacent C-N bond. nih.gov

The table below summarizes some of the documented reactions involving the tertiary nitrogen of the morpholine ring.

| Reactant Type | Reaction | Product | Reference |

|---|---|---|---|

| N-Substituted Morpholine | Reaction with an electrophile (e.g., alkyl halide) | Quaternary Ammonium Salt | researchgate.net |

| N-(2,4-dinitrophenyl)-morpholine | Oxidation | N-Oxide | researchgate.net |

| Morpholine | Reaction with anomeric amide reagent | Cyclic Tetrazine (via dimerization) | acs.orgacs.org |

| N-Alkyl/Aryl Morpholine | Reaction with difluorocarbene source | Acyclic Ring-Opened Product | nih.gov |

The presence of the ether oxygen atom at the 4-position of the morpholine ring has a significant electronic influence on the reactivity of the tertiary nitrogen. The oxygen atom is highly electronegative compared to the carbon atoms in the ring.

This difference in electronegativity results in a strong electron-withdrawing inductive effect (-I effect). The oxygen pulls electron density away from the adjacent carbon atoms, which in turn pulls density away from the nitrogen atom. stackexchange.com This reduction in electron density on the nitrogen makes its lone pair of electrons less available to be donated to a proton (decreasing basicity) or an electrophile (decreasing nucleophilicity).

As a result, morpholine is a weaker base than its direct carbocyclic analog, piperidine, which lacks the electron-withdrawing oxygen atom. stackexchange.compdx.edu This is quantitatively demonstrated by a comparison of their pKa values (a measure of the acidity of the conjugate acid; a lower pKa for the conjugate acid corresponds to a weaker base).

| Compound | Structure | Conjugate Acid pKa | Relative Basicity |

|---|---|---|---|

| Piperidine | C₅H₁₁N | ~11.2 | More Basic |

| Morpholine | C₄H₉NO | ~8.4 - 8.7 | Less Basic pdx.edu |

This modulation of basicity is a key feature of the morpholine scaffold in medicinal chemistry, providing a heterocycle with well-balanced lipophilic-hydrophilic properties and a pKa that can be favorable for drug-receptor interactions. researchgate.net

Fundamental Principles of Ligand-Metal Coordination in Complex Formation

Coordination compounds are formed through the interaction of a central metal atom or ion with one or more surrounding molecules or ions, known as ligands. numberanalytics.com This association is characterized by the donation of a pair of electrons from the ligand (a Lewis base) to the metal center (a Lewis acid), forming a coordinate covalent bond. numberanalytics.comwikipedia.org The nature of this metal-ligand bond can range from purely covalent to ionic. wikipedia.org Transition metals, with their partially filled d-orbitals, are particularly adept at forming coordination complexes. numberanalytics.com The number and arrangement of ligands around the central metal ion determine the coordination geometry of the resulting complex, with common geometries including octahedral, tetrahedral, and square planar. numberanalytics.com

Ligating Potential of Morpholine and Hydrazine Moieties

The ligating behavior of this compound is dictated by the donor atoms present in its morpholine and hydrazine functional groups.

The this compound molecule possesses multiple potential donor atoms, enabling various coordination modes. alfa-chemistry.com The key donor sites are:

The nitrogen atom of the morpholine ring.

The oxygen atom of the morpholine ring.

The two nitrogen atoms of the hydrazine moiety.

Due to the presence of these multiple donor sites, this compound can be classified as a polydentate ligand. wikipedia.org Depending on the reaction conditions and the nature of the metal ion, it can coordinate in several ways:

Monodentate: The ligand binds to the metal center through a single donor atom, such as the terminal nitrogen of the hydrazine group or the nitrogen of the morpholine ring. solubilityofthings.comlibretexts.org

Bidentate: The ligand binds through two donor atoms simultaneously. solubilityofthings.comlibretexts.org This is often seen with the two nitrogen atoms of the hydrazine group or one nitrogen from the hydrazine and the morpholine nitrogen, forming a chelate ring.

Tridentate/Polydentate: In certain conformations, it may be possible for the ligand to coordinate through three or even all four potential donor atoms, particularly with larger metal ions. wikipedia.orgalfa-chemistry.com

The table below summarizes the potential donor atoms and possible coordination modes of this compound.

| Functional Group | Potential Donor Atoms | Possible Coordination Modes |

| Morpholine | Nitrogen, Oxygen | Monodentate, Bidentate (N,O-chelation) |

| Hydrazine | Two Nitrogen atoms | Monodentate, Bidentate (N,N-chelation) |

| Overall Molecule | Morpholine-N, Morpholine-O, Hydrazine-N1, Hydrazine-N2 | Monodentate, Bidentate, Tridentate, Polydentate, Bridging |

A significant feature of polydentate ligands like this compound is their ability to form chelate rings with a central metal ion. britannica.com A chelate is a cyclic structure formed by the coordination of a single ligand to a metal ion at two or more points. britannica.comlibretexts.org

The formation of chelate complexes is thermodynamically favored over the formation of complexes with comparable monodentate ligands, a phenomenon known as the chelate effect . britannica.comlibretexts.org This enhanced stability is largely attributed to a favorable increase in entropy upon chelation. britannica.com When a polydentate ligand replaces multiple monodentate ligands, the total number of independent particles in the solution increases, leading to greater disorder and a positive entropy change. uwimona.edu.jm

The stability of the chelate ring is also dependent on its size. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. britannica.com The three-carbon propyl linker in this compound is ideally suited to form stable five- or six-membered rings upon chelation. For instance, bidentate coordination involving the morpholine nitrogen and one of the hydrazine nitrogens would result in a stable six-membered ring.

Design and Synthesis of Coordination Complexes with this compound Analogs

The design of coordination complexes with ligands like this compound involves careful consideration of the metal ion and the steric and electronic properties of the ligand.

The choice of the central metal ion is critical in determining the geometry of the resulting coordination complex. numberanalytics.com Transition metals are frequently used due to their variable oxidation states and ability to form complexes with diverse geometries. researchgate.net For a ligand like this compound, which contains nitrogen and oxygen donor atoms, a variety of metal ions can be employed.

The coordination number (the number of donor atoms attached to the central metal) and the electronic configuration of the metal ion dictate the coordination geometry. solubilityofthings.com Common geometries include:

Octahedral: A coordination number of six is very common, resulting in an octahedral geometry where the ligands are positioned at the vertices of an octahedron around the central metal ion. numberanalytics.com

Square Pyramidal: With a coordination number of five, a square pyramidal geometry can be adopted.

Tetrahedral: A coordination number of four can lead to a tetrahedral arrangement. numberanalytics.com

Square Planar: Also with a coordination number of four, this geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). numberanalytics.comresearchgate.net

The table below illustrates potential coordination geometries with selected metal ions that could form complexes with this compound.

| Metal Ion | Typical Coordination Number | Possible Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Pb(II) | Variable | Hemidirected or Holodirected |

For example, lead(II) complexes with pyridine-hydrazine donors have been shown to form various structures, from 1D polymeric chains to 3D frameworks, depending on the coordination environment. strath.ac.uk

The geometry and steric bulk of the ligand itself play a crucial role in defining the coordination sphere of the metal complex. cam.ac.uknih.gov The flexible propyl chain in this compound allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

However, the presence of the morpholine ring introduces a degree of steric hindrance that can influence how the ligand, and any other co-ligands, arrange themselves around the metal center. cam.ac.uk For instance, bulky substituents on a ligand can prevent the formation of certain coordination geometries or limit the number of ligands that can coordinate. researchgate.net This steric influence can be strategically used to control the final structure and reactivity of the complex. cam.ac.uk The interplay between the electronic effects of the donor atoms and the steric constraints of the ligand framework ultimately dictates the final architecture and properties of the coordination compound. rsc.org

Bridging Ligand Roles in Polynuclear Complexes

The molecular structure of this compound, featuring a terminal hydrazinyl group and a morpholine ring connected by a flexible propyl chain, provides multiple coordination sites, making it an excellent candidate for acting as a bridging ligand in the formation of polynuclear complexes. A bridging ligand is a crucial component in coordination chemistry that connects two or more metal centers, leading to the formation of multinuclear entities with unique structural and functional properties. wikipedia.orgyoutube.com

The hydrazinyl (-NHNH2) group is a well-known coordinating moiety that can bind to metal ions in several ways. researchgate.net It can act as a monodentate ligand through its terminal nitrogen atom or as a bidentate bridging ligand, connecting two metal centers. This bridging can occur in a µ-1,1 or µ-1,2 fashion, where the two nitrogen atoms of the hydrazine group bind to one or two different metal ions, respectively. In polynuclear complexes, the µ-1,2 bridging mode is particularly significant as it facilitates the formation of extended chain or ring structures. acs.org

The morpholine moiety, while generally a weaker coordinating group than hydrazine, can also participate in coordination through its nitrogen or oxygen atoms, especially if the primary coordination sites are saturated. researchgate.net The flexible propyl chain allows the ligand to adopt various conformations, enabling the morpholine ring to coordinate to a second or even a third metal center, thus increasing the nuclearity of the complex. This flexibility is crucial for the formation of stable polynuclear assemblies. mdpi.com

For instance, in hypothetical dinuclear or polynuclear complexes of this compound, the hydrazinyl group could bridge two metal centers, while the morpholine nitrogen could either remain uncoordinated or bind to one of the metal centers, leading to a chelated-bridging mode. Alternatively, the morpholine nitrogen could bind to a different metal ion, resulting in a more extended polymeric structure. nih.govnih.gov The specific bridging mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

The table below illustrates potential bridging modes of this compound in polynuclear complexes based on the known coordination chemistry of hydrazinyl and morpholine-containing ligands.

| Bridging Mode | Description | Potential Structural Outcome |

| µ-1,2-Hydrazinyl | The two nitrogen atoms of the hydrazinyl group bridge two different metal centers. The morpholine group may or may not be coordinated. | Dinuclear or polynuclear chains |

| Chelating-Bridging | The hydrazinyl group chelates to one metal center, and the morpholine nitrogen bridges to a second metal center. | Dinuclear complexes |

| Extended Bridging | The hydrazinyl group bridges two metal centers, and the morpholine nitrogen coordinates to a third, more distant metal center. | 3D coordination polymers |

These varied coordination possibilities highlight the potential of this compound in the design of novel polynuclear complexes with interesting magnetic, catalytic, or material properties.

Theoretical and Computational Studies in Elucidating Coordination Mechanisms

Theoretical and computational methods are indispensable tools for understanding the intricate details of coordination chemistry. frontiersin.org They provide insights into reaction mechanisms, bonding interactions, and the electronic structure of metal complexes that are often difficult to obtain through experimental techniques alone.

Application of Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a powerful method for investigating the mechanisms of coordination reactions. nih.gov For a ligand like this compound, DFT calculations can be employed to model the step-by-step formation of its metal complexes. This includes the initial coordination of the ligand to a metal ion, subsequent bridging to form polynuclear species, and the influence of solvent and other ligands on the reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps in identifying the most favorable reaction pathway and understanding the factors that control the reaction kinetics and thermodynamics. For example, DFT studies on similar hydrazine-based systems have been used to investigate the kinetics and mechanisms of their reactions, providing valuable data on reaction barriers and rate constants. mdpi.comresearchgate.net

In the context of this compound, DFT could be used to:

Determine the preferred initial coordination site (hydrazinyl vs. morpholine nitrogen).

Calculate the energy barriers for different bridging modes of the hydrazinyl group.

Investigate the conformational changes in the propyl chain upon coordination and their impact on the stability of the resulting complex.

Analyze the role of the morpholine group in stabilizing or influencing the formation of polynuclear structures.

The following table summarizes the types of information that can be obtained from DFT analysis of the reaction mechanisms involving this compound.

| DFT Calculation | Information Gained | Relevance to Coordination Mechanism |

| Geometry Optimization | Provides the most stable 3D structures of reactants, intermediates, and products. | Essential for understanding the stereochemistry of the complexes. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states and provides thermodynamic data. | Helps in determining the spontaneity and energetics of the reaction. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate. | Crucial for calculating activation energies and understanding reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state to the reactants and products. | Confirms the connection between a transition state and the corresponding minima. |

Understanding Metal-Ligand Bonding Interactions via Computational Models

Computational models, particularly those based on DFT, are instrumental in providing a detailed picture of the bonding between a metal ion and a ligand. nih.gov These models allow for the analysis of the nature of the chemical bond, including its covalent and electrostatic contributions.

For this compound, computational models can be used to analyze the electronic structure of its metal complexes. This involves examining the molecular orbitals to understand how the ligand's orbitals interact with the metal's d-orbitals. Natural Bond Orbital (NBO) analysis, for instance, can provide information on the charge distribution within the complex and the strength of the metal-ligand bonds.

Such studies can reveal:

The degree of covalency in the metal-hydrazinyl and metal-morpholine bonds.

The electronic effects of the propyl chain and the morpholine ring on the coordinating ability of the hydrazinyl group.

How the coordination of the ligand influences the electronic properties of the metal center, which is crucial for applications in catalysis and materials science.

Recent computational studies on other coordination complexes have demonstrated the power of these methods in correlating structural features with electronic properties and reactivity. mdpi.com By applying these computational tools to this compound, a deeper understanding of its coordination behavior and the properties of its resulting polynuclear complexes can be achieved, guiding the rational design of new functional materials.

Iv. Advanced Applications and Future Directions in Chemical Research

Role as a Versatile Building Block in Complex Molecular Architectures

The presence of two distinct and highly reactive nitrogen-containing functional groups—the secondary amine within the morpholine (B109124) ring and the primary hydrazine (B178648) group—makes 4-(3-Hydrazinylpropyl)morpholine a highly versatile building block. Chemists can selectively utilize these reactive sites to construct intricate molecular frameworks with predetermined functionalities and three-dimensional arrangements.

This compound serves as an invaluable starting material for the synthesis of complex organic molecules. Its utility lies in the predictable reactivity of its functional groups, allowing for the strategic incorporation of the morpholinopropyl moiety into larger structures. The terminal hydrazine is particularly reactive towards carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages. This reaction is fundamental in building more elaborate molecules where the morpholine unit can impart desirable properties like increased water solubility, improved pharmacokinetic profiles in medicinal chemistry, or specific conformational control.

The secondary amine of the morpholine ring can undergo typical amine reactions, such as N-alkylation or acylation, providing another handle for molecular elaboration. This dual reactivity enables the stepwise or orthogonal synthesis of complex structures, where each part of the molecule can be modified without interfering with the other. For instance, the hydrazine can be used to link to a core scaffold, while the morpholine nitrogen remains available for later functionalization, a strategy often employed in combinatorial chemistry and drug discovery.

The hydrazinyl group (-NHNH2) is a classic and powerful tool for the construction of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. e3s-conferences.orgnih.gov this compound provides a pre-functionalized N-N building block for creating a variety of important heterocyclic systems.

One of the most common applications of hydrazines is in the synthesis of pyrazoles and their partially saturated analogues, pyrazolines. The Knorr pyrazole (B372694) synthesis, a reaction between a hydrazine and a 1,3-dicarbonyl compound, is a robust method for creating the pyrazole ring. youtube.com By using this compound, a morpholinopropyl substituent is readily installed at the N1 position of the pyrazole ring. nih.gov Similarly, reaction with α,β-unsaturated carbonyl compounds provides access to pyrazolines.

Another critical application is in the formation of triazoles. The hydrazine moiety can be a key component in building the 1,2,4-triazole (B32235) ring system, for example, through cyclization reactions with thiosemicarbazide (B42300) intermediates. raco.catuobaghdad.edu.iq Furthermore, the hydrazine can be converted to an azide (B81097), which is a cornerstone of "click chemistry." The resulting azide can undergo highly efficient [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction widely used for its simplicity, high yield, and biocompatibility. nih.govfrontiersin.orgnih.govmdpi.com This approach allows for the straightforward introduction of the morpholinopropyl group into a vast array of molecular structures. researchgate.net

The table below summarizes potential heterocyclic systems that can be synthesized using this compound as a key scaffold.

| Heterocyclic System | Co-Reactant(s) | Key Reaction Type | Resulting Feature |

| Pyrazoles | 1,3-Dicarbonyl compounds | Condensation (e.g., Knorr Synthesis) youtube.com | N-1 Substituted Pyrazole with Morpholinopropyl group |

| Pyrazolines | α,β-Unsaturated Aldehydes/Ketones | Michael Addition/Cyclization | N-1 Substituted Pyrazoline with Morpholinopropyl group |

| 1,2,4-Triazoles | Thiosemicarbazide derivatives, Isothiocyanates | Cyclocondensation raco.catuobaghdad.edu.iq | N-Substituted Triazole with Morpholinopropyl group |

| 1,2,3-Triazoles | Alkynes (after conversion of hydrazine to azide) | [3+2] Cycloaddition (Click Chemistry) frontiersin.orgnih.gov | N-1 Substituted Triazole with Morpholinopropyl group |

Catalyst and Organocatalyst Development

The amine functionalities in this compound make it and its derivatives attractive candidates for the development of catalysts, particularly in the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions.

The secondary amine of the morpholine ring can participate in enamine catalysis, a powerful strategy for the asymmetric functionalization of carbonyl compounds. princeton.edu In this mechanism, the amine reversibly reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. masterorganicchemistry.com However, studies have shown that simple morpholine is often a less effective catalyst than other cyclic amines like pyrrolidine. nih.govfrontiersin.org This reduced efficiency is attributed to two main factors: the electron-withdrawing effect of the ether oxygen in the morpholine ring and the pronounced pyramidal geometry of the nitrogen atom, both of which decrease the nucleophilicity of the resulting enamine. nih.gov

Despite these inherent limitations, morpholine-based catalysts can be highly efficient and selective when properly designed. nih.govfrontiersin.org Research on β-morpholine amino acids has demonstrated that the presence of a carboxylic acid group is crucial for high catalytic activity in Michael addition reactions. nih.gov This suggests that derivatives of this compound, potentially modified to include additional hydrogen-bonding groups or acidic sites, could be optimized for specific organocatalytic transformations. The flexible propyl chain allows for the positioning of the catalytic morpholine unit and the reactive hydrazine group in distinct spatial regions, opening possibilities for bifunctional or cascade catalysis where both groups participate in sequential reaction steps. beilstein-journals.org

| Factor | Influence on Catalytic Activity | Rationale |

| Morpholine Ring Oxygen | Decreases activity | Inductive electron withdrawal reduces the nucleophilicity of the enamine intermediate. nih.gov |

| Nitrogen Pyramidalization | Decreases activity | A more pronounced pyramidal shape of the nitrogen atom in the enamine leads to poorer reactivity compared to flatter enamines (e.g., from pyrrolidine). nih.gov |

| Additional Functional Groups | Can increase activity | Groups like carboxylic acids can act as co-catalysts (e.g., via hydrogen bonding) to activate substrates and stabilize transition states. nih.govfrontiersin.org |

| Solvent | Can enhance activity | In some systems, particularly those involving hydrogen bonding catalysts, aqueous media can accelerate the reaction and improve selectivity. mdpi.comnih.gov |

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, the nature of the ligand is paramount for achieving high yields and selectivity. nih.govyoutube.commdpi.commdpi.com Ligands based on morpholine have been successfully employed in palladium(II) N-heterocyclic carbene complexes. nih.gov The this compound scaffold offers a modular platform for designing multifunctional ligands. For example, it could be used in palladium-catalyzed C-N cross-coupling reactions to synthesize complex amines, a common transformation in pharmaceutical manufacturing. nih.gov The ligand's structure can be fine-tuned to control catalyst activity and lifetime, a key aspect in developing more sustainable and cost-effective chemical processes. youtube.comnih.gov

| Potential Coordination Site(s) | Ligand Type | Potential Metal-Catalyzed Reactions |

| Morpholine Nitrogen | Monodentate | Palladium-catalyzed cross-coupling nih.gov |

| Hydrazine Nitrogens | Bidentate (N,N') | Coordination chemistry, oxidation catalysis |

| Morpholine N, Hydrazine N | Bidentate (chelate) | Asymmetric catalysis, C-H activation |

| Morpholine N, Hydrazine N,N' | Tridentate (N,N',N'') | Polymerization catalysis, complex bond formations |

Precursors for Advanced Materials and Smart Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of advanced polymers and materials, including "smart" systems that respond to environmental stimuli.

The hydrazine and amine groups can act as potent curing agents or cross-linkers for epoxy resins and other polymers. Upon curing, these groups become integrated into the polymer backbone, influencing the material's final properties, such as thermal stability and mechanical strength. This is particularly relevant in the development of advanced composites and adhesives.

Furthermore, there is growing interest in using such functional molecules to create "smart" materials. For example, polymers incorporating hydrazine derivatives can be designed to be self-healing. mdpi.commdpi.com In such a system, a micro-encapsulated healing agent can be released upon damage, reacting with latent functional groups like hydrazines within the polymer matrix to repair the crack and restore mechanical integrity. researchgate.net

Another promising direction is the use of morpholine-containing precursors in the fabrication of functional thin films. A related compound, 4-(trimethylsilyl)morpholine, has been successfully used as a single-source precursor for creating silicon oxycarbonitride films via plasma-enhanced chemical vapor deposition (PECVD). bohrium.com This demonstrates the potential for using volatile derivatives of this compound to deposit functional coatings with controlled chemical compositions. The compound's structure also makes it a candidate for building coordination polymers or metal-organic frameworks (MOFs), where the molecule acts as a linker between metal ions to create extended, porous networks with applications in gas storage, separation, and catalysis. nih.govnih.govrsc.org

| Material Type | Synthetic Role of this compound | Potential Properties/Applications |

| Epoxy Resins/Composites | Curing agent, Cross-linker | Enhanced thermal stability, improved mechanical strength |

| Self-Healing Polymers | Latent reactive group in polymer matrix mdpi.comresearchgate.net | Autonomous repair of microcracks, extended material lifetime mdpi.com |

| Functional Thin Films | Volatile precursor for deposition (e.g., PECVD) bohrium.com | Protective coatings, materials for microelectronics |

| Coordination Polymers/MOFs | Multidentate organic linker nih.govnih.gov | Gas storage, chemical separations, heterogeneous catalysis |

| Functionalized Polymers | Monomer for polymerization | Tubulin polymerization inhibition in biomedical contexts nih.gov |

Development of Biochemical Probes and Research Tools

The hydrazine functional group is a key anchor for the development of biochemical probes and research tools. Hydrazines and their derivatives, hydrazones, are valuable in chemical biology for their ability to react with and label various biomolecules. matthewslab.orgresearchgate.net The electron-rich nature of the hydrazine group allows it to act as a potent nucleophile, targeting electrophilic sites within biological systems. matthewslab.org This reactivity can be harnessed to design probes for specific enzymatic activities or to tag and identify proteins and other macromolecules.

Hydrazine-based probes are particularly useful for targeting enzymes that utilize electron-deficient cofactors. matthewslab.org The hydrazine moiety can undergo reactions with these cofactors, leading to the formation of stable covalent adducts. This allows for the specific labeling and subsequent identification and quantification of these enzymes in complex biological mixtures. For instance, phenelzine, a well-known hydrazine-containing drug, acts by irreversibly inhibiting monoamine oxidase through a radical mechanism involving its flavin adenine (B156593) dinucleotide (FAD) cofactor. matthewslab.org This principle can be extended to design probes based on the this compound scaffold for a wide range of cofactor-dependent enzymes.

Furthermore, the formation of hydrazones through the reaction of the hydrazine group with aldehydes and ketones is a widely used bioconjugation strategy. researchgate.netnih.gov This reaction is often rapid and proceeds under mild, biocompatible conditions. The resulting hydrazone linkage is relatively stable but can be designed to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes within cells. researchgate.net This property is highly advantageous for creating probes that can be selectively activated or for developing drug delivery systems that release their payload at a target site. researchgate.net The morpholine group in this compound can further enhance the utility of such probes by improving their solubility and pharmacokinetic properties. researchgate.net

Future Research Perspectives and Challenges in Synthetic and Coordination Chemistry

The synthetic versatility of this compound opens up numerous avenues for future research in both synthetic and coordination chemistry. Key areas of exploration include the development of novel reaction pathways and its integration into complex multicomponent reaction strategies.

Future research will likely focus on expanding the synthetic utility of this compound. A primary challenge is the selective functionalization of the hydrazine moiety without affecting the morpholine ring. The development of new protective group strategies for the hydrazine will be crucial for achieving this selectivity.

The synthesis of this compound itself presents an interesting synthetic challenge. A plausible and efficient route could involve the nucleophilic substitution of a haloalkylmorpholine, such as 4-(3-chloropropyl)morpholine (B193441), with hydrazine hydrate (B1144303). The synthesis of 4-(3-chloropropyl)morpholine from morpholine and 1-bromo-3-chloropropane (B140262) has been reported. chemicalbook.com Further optimization of this reaction to maximize yield and purity will be a key research objective.

Moreover, the development of novel catalytic methods for the synthesis and modification of this compound is a promising area. For example, palladium-catalyzed reactions have been successfully employed for the synthesis of various morpholine derivatives and could be adapted for the construction or functionalization of the this compound backbone. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in modern synthetic chemistry. nih.govdovepress.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The bifunctional nature of this compound, with its nucleophilic hydrazine and basic morpholine nitrogen, makes it an ideal candidate for the design of novel MCRs.

Hydrazine derivatives are known to participate in a variety of MCRs, often leading to the formation of complex heterocyclic scaffolds. researchgate.netfrontiersin.org For example, hydrazines can react with β-dicarbonyl compounds and aldehydes in one-pot syntheses of pyrazoles and other nitrogen-containing heterocycles. frontiersin.org The presence of the morpholine unit in this compound could introduce new levels of complexity and stereochemical control into these reactions.

A significant future research direction will be the design of MCRs where both the hydrazine and the morpholine nitrogen of this compound participate in the reaction cascade. This could lead to the formation of novel polycyclic systems with potential applications in medicinal chemistry and materials science. For instance, an Ugi-type MCR could potentially involve the hydrazine as the amine component, while the morpholine nitrogen could act as an internal base or participate in a subsequent intramolecular cyclization step. nih.gov The exploration of such tandem MCRs will undoubtedly uncover new and efficient pathways to structurally diverse and complex molecules.

Q & A

Q. What are the common synthetic routes for 4-(3-Hydrazinylpropyl)morpholine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between morpholine and 3-chloropropylhydrazine under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at elevated temperatures due to faster kinetics |

| Reaction Time | 12–24 hours | Prolonged time improves conversion but risks side reactions |

| Base | K₂CO₃ (anhydrous) | Reduces hydrolysis of intermediates |

| Solvent | Ethanol or THF | Polar aprotic solvents enhance nucleophilicity |

Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is recommended .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms hydrazine and morpholine proton environments. For example, the hydrazine NH₂ group appears as a broad singlet at δ 2.5–3.5 ppm .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C morpholine) validate functional groups.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 145.24) confirms molecular weight.

- Elemental Analysis : Matches calculated C, H, N, O percentages (±0.3%) .

Advanced Research Questions

Q. What strategies enhance the stability and solubility of this compound in aqueous systems for biological assays?

- Methodological Answer :

- Salt Formation : Dihydrochloride salt forms improve solubility (e.g., 50 mg/mL in water vs. 5 mg/mL for free base) and stability by reducing hygroscopicity .

- Co-solvent Systems : Use DMSO:water (1:4) or PEG-400 to maintain compound integrity during dissolution.

- pH Adjustment : Buffering at pH 6–7 (phosphate buffer) prevents hydrazine oxidation .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like urease (PDB ID 4H9M). The hydrazine group shows strong hydrogen bonding with active-site histidine residues .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity .

- MD Simulations : GROMACS assesses stability in lipid bilayers, predicting membrane permeability for antimicrobial studies .

Q. What experimental designs resolve contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC determination against E. coli (ATCC 25922) and S. aureus (ATCC 29213) to minimize variability.

- Mechanistic Studies : Fluorescence quenching assays (e.g., with SYTOX Green) quantify membrane disruption vs. metabolic inhibition .

- Synergistic Screening : Combine with β-lactams (e.g., ampicillin) to test for adjuvant effects using checkerboard assays .

Data Contradiction Analysis

Q. Why do studies report varying antiurease activity for this compound?

- Methodological Answer : Discrepancies arise from:

- Enzyme Source : Helicobacter pylori vs. Bacillus pasteurii urease exhibit differing active-site accessibility.

- Assay Conditions : Pre-incubation time (10–30 min) and substrate (urea) concentration (5–50 mM) affect inhibition kinetics .

- Control Compounds : Thiourea (IC₅₀ ~0.5 µM) serves as a positive control to normalize results .

Tables for Key Properties

Q. Table 1. Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅N₃O | |

| Molecular Weight | 145.24 g/mol | |

| Solubility (Water) | 5 mg/mL (free base); 50 mg/mL (HCl salt) | |

| LogP | 0.8 (predicted) | |

| pKa (Hydrazine NH) | ~7.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.